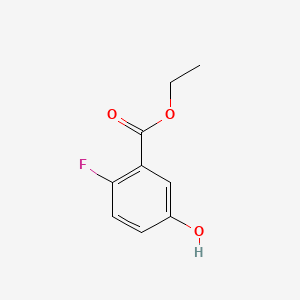

Ethyl 2-fluoro-5-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C(_9)H(_9)FO(_3) It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct fluorination of ethyl 5-hydroxybenzoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques like distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, typically at room temperature.

Oxidation: Potassium permanganate in aqueous solution, under reflux.

Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

Oxidation: Conversion to 2-fluoro-5-hydroxybenzaldehyde or 2-fluoro-5-hydroxybenzoic acid.

Reduction: Formation of ethyl 2-fluoro-5-hydroxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Wirkmechanismus

The mechanism by which ethyl 2-fluoro-5-hydroxybenzoate exerts its effects depends on its application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic distribution and steric properties of the molecule. This can enhance binding affinity, selectivity, and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-fluoro-5-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 5-fluoro-2-hydroxybenzoate: Differing only in the position of the fluorine atom, this compound may exhibit different reactivity and biological activity.

Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.

2-Fluoro-5-hydroxybenzoic acid: The non-esterified form, which can be used as a precursor in various synthetic routes.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

Ethyl 2-fluoro-5-hydroxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H9F O3

- Molecular Weight : 188.17 g/mol

- CAS Number : 1214387-36-6

The presence of a fluorine atom and a hydroxyl group in its structure contributes to its unique biological properties, including enhanced stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, facilitating interactions that may lead to therapeutic effects. The ester moiety can undergo hydrolysis, releasing active benzoic acid derivatives, which may exert biological effects on cellular pathways .

Enzyme Inhibition

A study on related compounds highlighted their role as selective inhibitors of sirtuin deacetylases, particularly SIRT5, which is involved in regulating metabolic pathways and cellular processes. These compounds demonstrated moderate inhibitory activity against SIRT5, indicating that this compound might also influence similar enzymatic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of benzoic acid derivatives, providing insights into the potential applications of this compound:

- Antiviral Studies : A compound with structural similarities showed potent anti-HSV activity with an ED50 < 0.25 µM .

- Enzyme Interaction : Research demonstrated that analogs could stabilize SIRT5 and inhibit its activity at low micromolar concentrations, suggesting a pathway for further drug development .

- Cytotoxicity Assessments : Compounds related to this compound were evaluated for cytotoxic effects against various cancer cell lines, showing varying degrees of effectiveness which could be extrapolated to predict similar behavior for this compound .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-5-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOKGMPKRJQQJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.